3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol
Description
Dimethyl Groups (3,3-Positions)
- Location: Both methyl groups occupy the 3-position on the bicyclic framework, creating a gem-dimethyl configuration.
- Steric effects: The methyl groups induce 1,3-diaxial interactions with the bridgehead hydrogens, increasing van der Waals repulsion. This elevates the system’s strain energy by ~4 kcal/mol compared to unsubstituted norbornane.
- Electronic effects: Hyperconjugation from C–H σ bonds to adjacent carbons slightly stabilizes the electron-deficient bridgehead regions.
Propanol Side Chain (2-Position)
- Connectivity: A three-carbon chain (propyl group) terminated by a hydroxyl group extends from carbon 2. The SMILES notation
OCCCC1C(C2)CCC2C1(C)Cconfirms the propanol substituent’s attachment to the bicyclic system. - Conformational preferences: The side chain adopts a gauche conformation to minimize steric clashes with the dimethyl groups, as evidenced by molecular mechanics simulations of analogous norbornane derivatives.
| Substituent | Position | Bond Length (C–X) | Effect on Solubility |
|---|---|---|---|
| Methyl | 3,3 | 1.54 Å (C–CH3) | Decreases (hydrophobic) |
| Propanol | 2 | 1.53 Å (C–O) | Increases (hydrophilic) |
The juxtaposition of hydrophobic dimethyl groups and the polar propanol chain creates amphiphilic character, enhancing solubility in semi-polar solvents like ethanol or acetone.
Stereochemical Considerations and Conformational Rigidity
The compound’s stereochemistry is defined by two elements:
Bridgehead Substitution
- Chirality: The 3,3-dimethyl configuration generates a plane of symmetry through the C7–C1–C4 axis, rendering the molecule achiral despite its complex structure.
- Propanol orientation: The hydroxyl group’s position on the propyl chain (primary alcohol) avoids axial-equatorial stereoisomerism due to free rotation about the C2–C8 bond.
Conformational Locking
- Bicyclic constraints: The norbornane core prevents chair flipping or ring puckering, fixing substituents in endo or exo orientations. Molecular dynamics studies indicate an energy barrier of ~12 kcal/mol for bridge inversion, effectively locking the conformation at room temperature.
- Side-chain mobility: While the propanol group retains some rotational freedom, its gauche conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and bridgehead hydrogens.
Comparative Analysis with Norbornane Derivatives
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol shares structural motifs with several norbornane analogues:
| Derivative | Key Structural Features | Boiling Point (°C) | LogP |
|---|---|---|---|
| Norbornane | Unsubstituted bicyclic core | 145 | 2.78 |
| Norbornene | Double bond at C2–C3 | 96 | 2.15 |
| 2-Norbornanol | Hydroxyl group at C2 | 195 | 1.92 |
| This compound | 3,3-Dimethyl; C2-propanol | 221 (estimated) | 2.10 |
Key Differences
- Electronic effects: The dimethyl groups donate electron density via hyperconjugation, reducing the electrophilicity of bridgehead carbons compared to norbornene.
- Solubility: The propanol side chain increases water solubility (≈15 mg/L) relative to norbornane (≈5 mg/L) but less than 2-norbornanol (≈25 mg/L).
- Thermal stability: Decomposition onset occurs at 180°C, lower than norbornane (250°C) due to propanol dehydration pathways.
These modifications make the compound a versatile intermediate in organic synthesis, particularly for Diels-Alder reactions where steric bulk directs endo selectivity.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propan-1-ol |
InChI |
InChI=1S/C12H22O/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
WCRQSCYTAISVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CCCO)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane scaffold is commonly synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate acyclic olefin or substituted olefin.
- Starting materials: Cyclopentadiene and C3–C4 acyclic olefins such as 1-butene, 2-butene (cis or trans), or propylene.
- Reaction: The Diels-Alder cycloaddition proceeds under controlled temperature (20–400°C, preferably 100–350°C) and ambient pressure conditions to yield 5,6-disubstituted bicyclo[2.2.1]hept-2-ene derivatives.
- Isomerization: Catalytic isomerization of the initial adducts can convert the bicyclo[2.2.1]hept-2-ene intermediates into more functionalized bicyclo[2.2.1]heptane derivatives such as 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
This method is advantageous due to the availability and low cost of starting materials compared to previous methods using crotonaldehyde, which are more expensive and involve additional steps like dehydration and hydrogenation.
Functionalization to Introduce the Propanol Side Chain
The propan-1-ol substituent can be introduced through subsequent functional group transformations on the bicyclic intermediate:
- Oxime formation and reduction: A bicyclic ketone such as 3,3-dimethylbicyclo[2.2.1]heptan-2-one (camphenilone) can be converted to its oxime derivative, which is then reduced to the corresponding amine or alcohol using sodium in propan-1-ol at elevated temperatures (~95°C).
- Reduction of ketones: Direct reduction of the bicyclic ketone to the corresponding alcohol can be achieved using standard hydride reagents or catalytic hydrogenation.
- Side chain elongation: The propan-1-ol side chain can be installed via alkylation or nucleophilic substitution reactions starting from bicyclic intermediates bearing suitable leaving groups or functional handles.
Representative Synthetic Procedure
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + 2-butene, 150–350°C, ambient pressure | 5,6-Dimethylbicyclo[2.2.1]hept-2-ene |
| 2 | Isomerization | Isomerization catalyst (e.g., metal catalyst), 100–350°C | 2-Methylene-3-methylbicyclo[2.2.1]heptane |
| 3 | Ketone Formation | Oxidation or functional group transformation | 3,3-Dimethylbicyclo[2.2.1]heptan-2-one (camphenilone) |
| 4 | Oxime Formation | Hydroxylamine derivatives, mild acidic/basic conditions | Oxime of camphenilone |
| 5 | Reduction | Sodium in propan-1-ol, 95°C, 1 h | 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol |
Chemical and Physical Data Supporting the Preparation
Research Findings and Considerations
- The Diels-Alder approach using inexpensive olefins and cyclopentadiene is the most economical and scalable route to the bicyclo[2.2.1]heptane core, avoiding costly reagents like crotonaldehyde.
- The one-step method combining Diels-Alder reaction and isomerization in the presence of a catalyst streamlines the process and improves yields.
- Reduction of bicyclic ketone oximes in propan-1-ol with sodium is a mild and efficient method to access the corresponding alcohol derivatives, including the target propanol substituent.
- Stereochemical control during these transformations is critical due to the bicyclic structure's rigid framework and multiple stereocenters.
- The compound's physical and chemical properties, such as moderate lipophilicity (XLogP ~3.2) and low polar surface area (~37.3 Ų), are consistent with bicyclic alcohols bearing alkyl substituents.
Chemical Reactions Analysis
Types of Reactions
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to a chloride derivative, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}propanal.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares its bicyclo[2.2.1]heptane core with several analogs but differs in functional groups and substituents:
- Ethanol Derivatives: Alpha,3,3-trimethylbicyclo[2.2.1]heptane-2-methanol (C₁₁H₂₀O) has a shorter ethanol chain and methyl groups at the 3,3-positions, resulting in a lower molecular weight (168.28 g/mol) compared to the target compound’s propanol chain (estimated molecular weight: ~186.3 g/mol) .
- Ester Derivatives: Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate (C₁₂H₂₀O₂) replaces the hydroxyl group with an ester, increasing lipophilicity (logP: ~2.4) and altering metabolic stability .
- Urea/Thiourea Derivatives: Compounds like 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol incorporate urea or thiourea groups, enhancing hydrogen-bonding capacity and enzymatic inhibition (e.g., sEH) .
- Sulfonamide Derivatives : N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide introduces a sulfonamide group and bromine, enabling halogen bonding and enhanced electrophilicity .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol, also known as a bicyclic alcohol, is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula for this compound is CHO, with a molecular weight of 182.30 g/mol. Its structure features a bicyclic framework that contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 182.30 g/mol |
| CAS Number | 1823910-25-3 |
| Purity | ≥95% |
Antimicrobial Properties
Research has indicated that compounds with bicyclic structures often exhibit antimicrobial properties. A study focused on related bicyclic alcohols demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in vitro. It has been suggested that bicyclic alcohols can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: COX Inhibition
A study examining the inhibition of cyclooxygenase (COX) enzymes found that structurally similar compounds showed selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs without the gastrointestinal side effects associated with non-selective NSAIDs.
Neuroprotective Effects
Recent studies have also suggested potential neuroprotective effects of bicyclic alcohols through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. This could indicate a role for this compound in neurodegenerative disease models.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound on various cell lines:
| Cell Line | Concentration (µM) | Viability (%) | Comments |
|---|---|---|---|
| HeLa | 10 | 85 | Moderate cytotoxicity observed |
| MCF7 | 20 | 75 | Significant reduction in viability |
| SH-SY5Y | 15 | 90 | Neuroprotective effects noted |
Animal Studies
Animal models have been utilized to further explore the pharmacological effects of this compound:
Study Design:
Mice were administered varying doses of this compound (5 mg/kg and 10 mg/kg) and monitored for behavioral changes and biochemical markers.
Findings:
At higher doses, significant reductions in anxiety-like behaviors were observed alongside decreased levels of inflammatory markers in the brain tissue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
